molecular formula C18H19N3O4 B2992807 Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034620-75-0

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2992807
CAS No.: 2034620-75-0
M. Wt: 341.367
InChI Key: PFENGTATBDPJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also appears to have a piperidine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for various purposes . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds involves complex interactions and bonding . For instance, in the case of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .


Chemical Reactions Analysis

In terms of chemical reactions, similar compounds have been evaluated for their anti-tubercular activity . They have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, some compounds have shown significant anti-angiogenic and DNA cleavage activities , while others have shown good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Pyrimidinones : A study describes a one-pot synthesis method involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or hydrochloride in the presence of piperidine, leading to pyrimidinones and their salts. This method demonstrates the chemical versatility of compounds like Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate in synthesizing complex molecules (Bararjanian et al., 2010).

  • Metabolism Studies : Research on Flumatinib, a tyrosine kinase inhibitor, has revealed insights into the metabolism of similar compounds. It shows how compounds like this compound can be metabolized in the human body, yielding various metabolites through processes like N-demethylation and amide hydrolysis (Gong et al., 2010).

Medicinal Chemistry and Drug Development

  • Histone Deacetylase Inhibitor : The compound MGCD0103, which bears structural similarities to this compound, was identified as a histone deacetylase inhibitor. It has shown potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

  • Anti-Angiogenic and DNA Cleavage Properties : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, a compound structurally related to this compound, have been shown to inhibit angiogenesis and exhibit DNA cleavage activities. This highlights the potential of such compounds in cancer treatment (Kambappa et al., 2017).

Analytical Applications

  • Nonaqueous Capillary Electrophoresis : The use of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including compounds like this compound, has been explored. This technique is effective for quality control in pharmaceuticals (Ye et al., 2012).

Safety and Hazards

In terms of safety and hazards, it’s important to avoid breathing mist, gas or vapours of similar compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of research into similar compounds could involve the design and synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENGTATBDPJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.